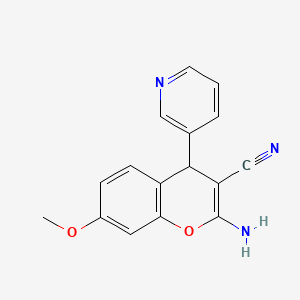

2-amino-7-methoxy-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile

Description

Properties

IUPAC Name |

2-amino-7-methoxy-4-pyridin-3-yl-4H-chromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c1-20-11-4-5-12-14(7-11)21-16(18)13(8-17)15(12)10-3-2-6-19-9-10/h2-7,9,15H,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHNXTHKOSGJBSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-methoxy-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-4H-chromene derivatives with pyridine-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-amino-7-methoxy-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction could produce primary amines or alcohols.

Scientific Research Applications

Anticancer Properties

Research indicates that 2-amino-7-methoxy-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile exhibits significant anticancer activity. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The compound's mechanism of action appears to involve the inhibition of specific kinases associated with tumor growth, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported that it possesses bactericidal and fungicidal effects against a range of pathogens. The minimum inhibitory concentration (MIC) values suggest that it could be effective against both bacterial and fungal infections .

Summary of Biological Activities

Case Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of this compound against five different cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity, with significantly lower effects on normal cell lines compared to malignant ones. This selectivity is crucial for developing new cancer therapies .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of the compound against various bacterial strains. The study found that it displayed effective inhibition against Staphylococcus aureus and other clinically relevant pathogens. The results were comparable to standard antimicrobial agents, suggesting its potential as a therapeutic candidate in treating infections .

Mechanism of Action

The mechanism of action of 2-amino-7-methoxy-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

2-amino-4H-chromene derivatives: These compounds share a similar core structure but differ in their substituents.

Pyridine-containing chromenes: These compounds have a pyridine ring attached to the chromene core.

Uniqueness

2-amino-7-methoxy-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other chromene derivatives.

Biological Activity

The compound 2-amino-7-methoxy-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile is a member of the chromene family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 253.28 g/mol |

| LogP | 3.5 |

| Melting Point | 212 - 216 °C |

| Solubility | Soluble in DMSO |

Anticancer Activity

Recent studies have demonstrated that compounds within the chromene family exhibit significant anticancer properties. Specifically, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

-

Cytotoxicity on Tumor Cell Lines :

- The compound was tested against several human tumor cell lines including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). Results indicated that it exhibited micromolar cytotoxicity with IC50 values ranging from 1.8 to 6 μM, demonstrating potent activity against these malignancies .

-

Mechanism of Action :

- The mechanism underlying the anticancer activity is thought to involve the inhibition of key signaling pathways associated with cell proliferation and survival, specifically targeting the EGFR and VEGFR-2 kinases. Comparative studies showed that the compound's inhibitory efficacy surpassed that of Sorafenib, a known anticancer drug .

- Selectivity :

Other Biological Activities

Beyond its anticancer properties, chromene derivatives have been explored for various other biological activities:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential use in treating infections .

- Antioxidant Properties : The presence of hydroxyl groups in chromenes contributes to their antioxidant capacity, which can be beneficial in preventing oxidative stress-related diseases .

Antiproliferative Activity Table

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-amino-7-methoxy... | MCF7 | 5.0 |

| HCT116 | 4.5 | |

| PC3 | 3.0 | |

| Fibroblast | >25 |

In Silico Studies

In silico studies have been conducted to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of this compound, supporting its potential as a lead candidate for further development in cancer therapy .

Q & A

Basic Research Question

- Anticancer activity : Substituted 4H-chromenes act as microtubule inhibitors, with IC₅₀ values ranging from 0.5–10 µM in melanoma and glioma cell lines. Pyridinyl substituents enhance target binding .

- Fluorescence properties : Methoxy and cyano groups enable applications as fluorescent probes for live-cell imaging, with emission wavelengths ~450 nm .

- Enzyme inhibition : Structural analogs show SIRT2 inhibition (Ki ~2.3 µM), suggesting epigenetic modulation potential .

How can researchers resolve contradictory cytotoxicity data across different cancer cell lines?

Advanced Research Question

Contradictions often arise from:

- Cell line variability : Test sensitivity using panels (e.g., NCI-60) to identify lineage-specific effects .

- Metabolic interference : Use LC-MS/MS to quantify intracellular drug accumulation and metabolite formation .

- Structural analogs : Compare activity of derivatives (e.g., 2-fluorophenyl vs. 3-methoxyphenyl) to isolate substituent effects .

What computational methods are suitable for predicting the binding affinity of this compound with biological targets?

Advanced Research Question

- Molecular docking : AutoDock Vina or Glide for preliminary binding mode analysis (e.g., SIRT2 binding pocket) .

- MD simulations : GROMACS for stability assessment (RMSD < 2.0 Å over 100 ns trajectories) .

- QSAR modeling : Use Hammett constants (σ) of substituents to correlate electronic effects with IC₅₀ values .

What strategies improve reaction yields in multi-component syntheses of this compound?

Advanced Research Question

- Catalyst engineering : KF/Al₂O₃ increases yields to >80% via enhanced nucleophilic activation .

- Microwave assistance : Reduces reaction time from hours to minutes (e.g., 30-minute reflux in pyridine) .

- Workflow automation : Continuous flow systems minimize intermediate degradation in propargyl bromide reactions .

How should researchers validate structural assignments when spectroscopic data shows anomalies?

Advanced Research Question

- 2D NMR : HSQC and HMBC resolve ambiguous proton-carbon correlations (e.g., distinguishing pyridinyl H2 vs. H4 protons) .

- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to confirm amino group connectivity via ¹H-¹⁵N HMBC .

- Comparative crystallography : Overlay experimental SC-XRD data with DFT-optimized structures to validate bond angles .

What are the design considerations for developing structure-activity relationship (SAR) studies?

Advanced Research Question

- Substituent libraries : Synthesize derivatives with varied aryl groups (e.g., 3-bromo, 4-fluoro) to map steric/electronic effects .

- Biological assays : Prioritize functional readouts (e.g., tubulin polymerization inhibition) over cell viability for mechanistic clarity .

- ADMET profiling : Assess metabolic stability (e.g., CYP450 inhibition) early to guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.